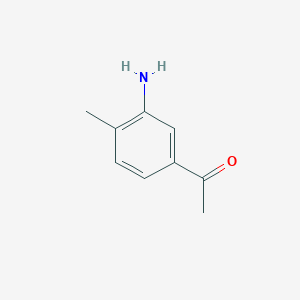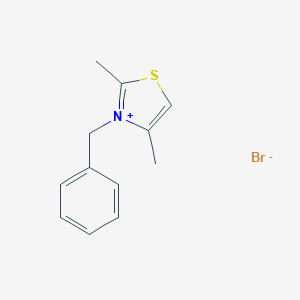
Malonsäure
Übersicht
Beschreibung
Malonanilic acid (MAA) is a naturally occurring organic compound, which is found in a variety of plants, animals, and bacteria. It is an important intermediate in several metabolic pathways, and is also a key component in many biochemical processes. MAA is a versatile compound, with numerous applications in the field of biochemistry, pharmacology, and medicine.
Wissenschaftliche Forschungsanwendungen
Biologische Produktion von Malonsäure
this compound, auch bekannt als Propandisäure, wird in verschiedenen Industrien wie der petrochemischen, pharmazeutischen und kosmetischen Industrie eingesetzt . Traditionell wird es aus fossilen Ressourcen durch petrochemische Prozesse hergestellt . Neuere Forschung konzentrierte sich jedoch auf die Entwicklung eines neuartigen künstlichen Synthesewegs für die biologische Produktion von this compound . Dies beinhaltet die Umwandlung von Oxalacetat, einem Zwischenprodukt des zytoplasmatischen reduktiven Tricarbonsäurewegs (rTCA), zu Malonsäurehaldehyd und dann zu this compound . Dieser Prozess wird sequentiell durch eine-Keto-Decarboxylase und Malonsäurehaldehyd-Dehydrogenase katalysiert .
2. Löslichkeitsmessungen in binären Lösungsmittelgemischen Die Gleichgewichtslöslichkeiten von this compound in 2-Propanol und Ethylacetat-Monolösungsmitteln sowie in (2-Propanol + Ethylacetat)-binären Lösungsmittelgemischen wurden bestimmt . Diese Informationen sind entscheidend für das Verständnis der molekularen Wechselwirkungen, die bei den Auflösungsprozessen auftreten . Die inverse Kirkwood-Buff-Integralmethode wurde angewendet, um das Auflösungsverhalten von this compound in diesen Lösungsmittelgemischen zu interpretieren .
Entwicklung von dreidimensionalen Gerüsten
this compound wurde verwendet, um dreidimensionale Gerüste aus Chitosan und Kollagen für biomedizinische Anwendungen zu entwickeln . Diese Gerüste werden durch kovalente Amid-/Iminbindungen erzeugt <svg class="icon" height="16"
Safety and Hazards
Wirkmechanismus
Target of Action
Malonanilic acid, also known as N-phenylmaleamic acid
Mode of Action
It is known that malonic acid, a related compound, reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . It’s plausible that malonanilic acid may have similar interactions with its targets, but this requires further investigation.
Biochemical Pathways
For instance, malonic acid is an intermediate in the reductive tricarboxylic acid (rTCA) pathway . In this pathway, malonic acid is converted to malonic semialdehyde and then to malonic acid
Biochemische Analyse
Biochemical Properties
The biochemical properties of malonanilic acid are not well-studied. It can be inferred from the properties of malonic acid, a related compound. Malonic acid is a dicarboxylic acid and can react as a typical carboxylic acid . It’s plausible that malonanilic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have yet to be identified.
Cellular Effects
Malonic acid, a related compound, has been shown to have inhibitory effects on certain types of cells
Molecular Mechanism
The molecular mechanism of action of malonanilic acid is not well-understood. Given its structural similarity to malonic acid, it may share some of the same mechanisms of action. For example, malonic acid is known to inhibit the enzyme succinate dehydrogenase
Metabolic Pathways
The specific metabolic pathways involving malonanilic acid are not currently known. Malonic acid, a related compound, is involved in various metabolic pathways
Eigenschaften
IUPAC Name |
3-anilino-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXRHBIVBIMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292541 | |
| Record name | Malonanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15580-32-2 | |
| Record name | 15580-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malonanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Malonanilic acid has the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol.
A: Researchers frequently employ techniques like IR, 1H-NMR, and mass spectrometry to characterize malonanilic acid and its derivatives. [] These methods provide valuable information about the compound's functional groups, proton environments, and fragmentation patterns.
A: Malonanilic acid readily condenses with various aromatic aldehydes [, , , , , , , , , ]. This reaction is influenced by substituents on the aldehyde ring, with hydroxy groups, particularly in the ortho position, hindering the reaction. []
A: Yes, malonanilic acid derivatives are important precursors for synthesizing various heterocyclic compounds, including pyrazolones, thiazolidines, azetidines, and quinolin-2-ones. [, , , ]
A: Malonanilic acid ethyl esters react with carbon disulfide in the presence of sodium hydride to form disodium salts. These salts can further react with alkylating agents to yield ketene S,S-acetals or dithioesters. [, ] Reactions with amines or o-amino-thiophenol can lead to the formation of S,N- and N,N-acetals. []
A: While limited research exists on the direct biological activity of malonanilic acid, its derivatives, particularly pyrazolone azo dyes, show promising antimicrobial activity. [] Additionally, copper(II) complexes derived from malonanilic acid hydrazone and thiosemicarbazide hydrochloride demonstrate antioxidant and anticancer properties. []
ANone: Due to their diverse reactivity and biological activities, malonanilic acid and its derivatives hold potential applications in various fields:
- Medicinal Chemistry: As building blocks for synthesizing novel drug candidates with antimicrobial, antioxidant, and anticancer activities. [, ]
- Dyes and Pigments: Malonanilic acid-derived pyrazolone azo dyes exhibit coloring properties applicable to textiles. []
- Organic Synthesis: As versatile intermediates for synthesizing a wide range of heterocyclic compounds. [, , ]
A: While limited data exists on the direct environmental impact of malonanilic acid, research suggests that soil microorganisms can degrade aniline-containing compounds via malonic acid conjugation. [] This finding highlights the potential for biodegradation pathways for specific malonanilic acid derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
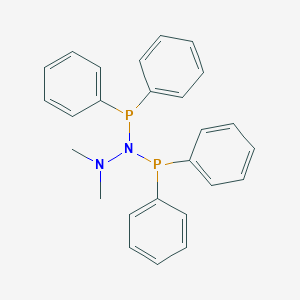
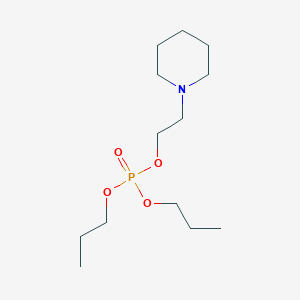
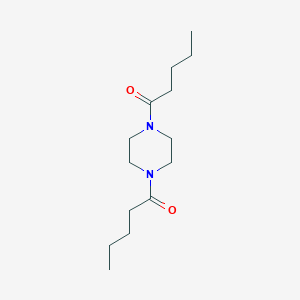
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
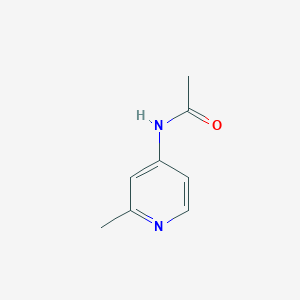
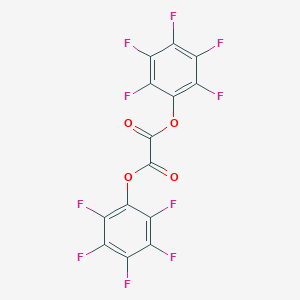

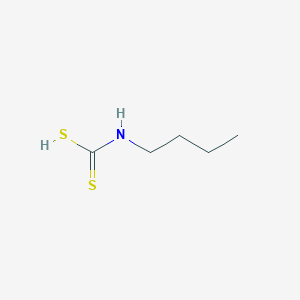

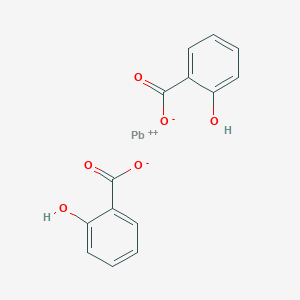
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
